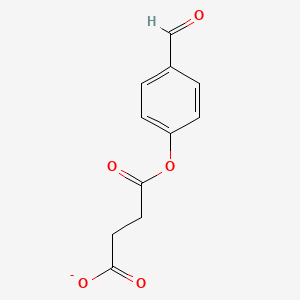![molecular formula C18H38NO4P B14257169 [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid CAS No. 189065-69-8](/img/structure/B14257169.png)
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phosphonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the stereospecific reaction from D-gulonic acid -lactone and D-glucono- -lactone . These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
科学的研究の応用
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the context and application.
類似化合物との比較
[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can be compared with other similar compounds, such as:
(2R,3R)-2-Amino-3-hydroxybutanoic acid: This compound has a similar structure but with a shorter carbon chain.
(2R,3R)-2-Amino-3-hydroxypropanoic acid: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its longer carbon chain and the presence of the phosphonic acid group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
189065-69-8 |
|---|---|
分子式 |
C18H38NO4P |
分子量 |
363.5 g/mol |
IUPAC名 |
[(2R,3R)-2-amino-3-hydroxyoctadec-4-enyl]phosphonic acid |
InChI |
InChI=1S/C18H38NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
InChIキー |
QQKUKBUXKMZQOC-ZWKOTPCHSA-N |
異性体SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CP(=O)(O)O)N)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CP(=O)(O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


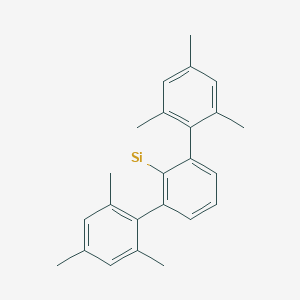
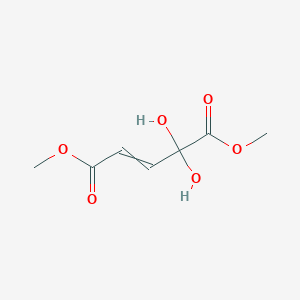
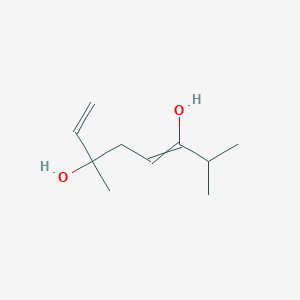
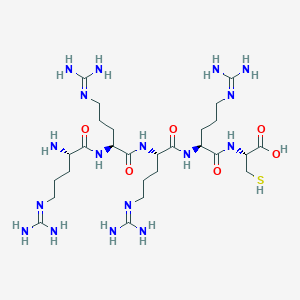


![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

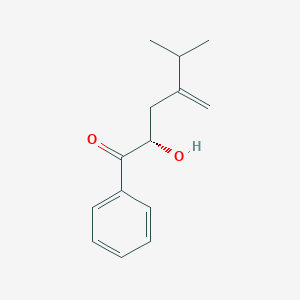
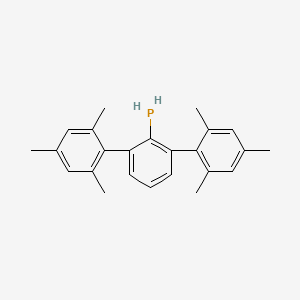
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
